molecular formula C22H23NO5S2 B2478126 (E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide CAS No. 339104-59-5

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide

Cat. No.: B2478126
CAS No.: 339104-59-5
M. Wt: 445.55
InChI Key: DPVLKHMXOWVUFP-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C22H23NO5S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide, also known by its CAS number 339105-06-5, is a synthetic compound with notable biological activities, particularly in the context of cancer research. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

PropertyValue
Molecular FormulaC24H25NO5S
Molar Mass439.52 g/mol
Density1.263 ± 0.06 g/cm³
Boiling Point615.1 ± 65.0 °C
pKa8.41 ± 0.50

Recent studies have highlighted the compound's potential in cancer therapy through multiple mechanisms:

  • VEGFR2 Inhibition : The compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. By inhibiting VEGFR2 phosphorylation, it effectively reduces tumor growth and metastasis in various cancer cell lines, including triple-negative breast cancer (TNBC) and luminal A type breast cancer .
  • PPARγ Modulation : It also functions as a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), enhancing its transcriptional activity. This dual targeting of VEGFR2 and PPARγ has been shown to induce apoptosis in cancer cells while inhibiting their migration and invasion .
  • Caspase Activation : The compound promotes the activation of pro-apoptotic proteins such as caspases 3, 8, and 9, while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression contributes to its anticancer efficacy .

Study 1: Anticancer Effects on Breast Cancer Cell Lines

A study investigated the effects of the compound on various breast cancer cell lines (MDA-MB-231, MDA-MB-468, and MCF7). The results indicated significant growth inhibition and induction of apoptosis, with a marked decrease in VEGFR2 phosphorylation by approximately 50% across the tested cell lines .

Study 2: Inhibition of Colon Cancer Growth

Another study focused on colon cancer models where the compound demonstrated superior stability and drug-likeness compared to previous analogs. It was found to inhibit tumor growth effectively by suppressing IKKβ activity, leading to increased expression of death receptors and active caspase-3 levels .

Summary of Findings

The biological activity of this compound is characterized by its multifaceted role in anticancer therapy:

  • Anticancer Properties : Significant cytotoxic effects observed in breast and colon cancer models.
  • Mechanistic Insights : Inhibition of key signaling pathways (VEGFR2 and PPARγ) leading to apoptosis.
  • Potential for Drug Development : The compound's unique properties make it a promising candidate for further development in cancer therapeutics.

Properties

IUPAC Name

(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-26-19-8-5-18(6-9-19)16-28-21-10-7-17(14-22(21)27-2)11-13-30(24,25)23-15-20-4-3-12-29-20/h3-14,23H,15-16H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVLKHMXOWVUFP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CS(=O)(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/S(=O)(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.